molecular formula C10H19Br B6158188 8-bromo-2,6-dimethyloct-2-ene CAS No. 4895-14-1

8-bromo-2,6-dimethyloct-2-ene

Cat. No.: B6158188
CAS No.: 4895-14-1
M. Wt: 219.2
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Description

8-Bromo-2,6-dimethyloct-2-ene (CAS 4895-14-1) is an organic bromide with the molecular formula C10H19Br and a molecular weight of 219.16 g/mol . This compound serves as a versatile and valuable synthetic intermediate, particularly in the construction of complex molecules for medicinal chemistry and pharmacology. The compound is closely related to its chiral counterpart, (S)-8-Bromo-2,6-dimethyloct-2-ene (CAS 143615-81-0), which is more commonly known as (S)-(+)-Citronellyl bromide . In research, this class of molecules is frequently employed in coupling reactions to introduce a monoterpenoid side chain. For instance, derivatives like citronellyl bromide have been utilized in the synthesis of novel inhibitors for the DNA repair enzyme Tyrosyl-DNA phosphodiesterase 1 (Tdp1), a promising target for anticancer therapy to enhance the efficacy of topoisomerase 1 poisons like topotecan . Furthermore, structurally similar intermediates are key in the synthesis of tocoflexols, which are analogs of vitamin E (tocotrienols) designed with modified side chains to improve binding affinity to the α-tocopherol transfer protein (α-TTP) and enhance their pharmacokinetic properties . This highlights the compound's significant role in advanced pharmaceutical research aimed at improving drug bioavailability and therapeutic potential. The product is intended for research and development purposes only. It is not approved for human or animal use.

Properties

CAS No.

4895-14-1

Molecular Formula

C10H19Br

Molecular Weight

219.2

Purity

95

Origin of Product

United States

Reactivity and Mechanistic Insights of 8 Bromo 2,6 Dimethyloct 2 Ene Transformations

Nucleophilic Substitution Reactions and Carbon-Heteroatom Bond Formations

Nucleophilic substitution is the hallmark of 8-bromo-2,6-dimethyloct-2-ene's reactivity, providing a versatile platform for the formation of new carbon-heteroatom bonds. As a primary alkyl halide, it readily undergoes reactions with various nucleophiles, leading to the synthesis of a diverse range of derivatives. These transformations are crucial in fine chemical synthesis and the development of new functional molecules.

The synthesis of primary amines from alkyl halides can be challenging due to the potential for over-alkylation. The Gabriel synthesis offers a robust and well-established method to overcome this issue, and This compound (B3204332) is an excellent substrate for this reaction. This method utilizes the phthalimide (B116566) anion as a surrogate for ammonia.

The process begins with the deprotonation of phthalimide by a base like potassium hydroxide (B78521) (KOH) to form the potassium phthalimide salt. This salt, containing a potent nitrogen nucleophile, then reacts with this compound in a classic SN2 reaction. The nucleophilic nitrogen attacks the primary carbon bearing the bromine, displacing the bromide ion and forming N-(2,6-dimethyloct-2-en-8-yl)phthalimide. The steric hindrance and reduced nucleophilicity of the resulting N-alkylated phthalimide prevent any further reaction.

The final step involves the cleavage of the phthalimide group to release the desired primary amine. This is typically achieved by reacting the intermediate with hydrazine (B178648) (H₂NNH₂) in what is known as the Ing-Manske procedure. This process yields (R)-3,7-dimethyloct-6-ene-1-amine and the stable phthalhydrazide (B32825) byproduct. sigmaaldrich.com This multi-step sequence provides a clean and efficient route to the corresponding primary amine without the formation of secondary or tertiary amine byproducts.

Table 1: Gabriel Synthesis of (R)-3,7-dimethyloct-6-ene-1-amine

StepReactantsReagents/ConditionsProduct
1 Phthalimide, this compound1. KOH (or other base) 2. SN2 reactionN-(2,6-dimethyloct-2-en-8-yl)phthalimide
2 N-(2,6-dimethyloct-2-en-8-yl)phthalimideHydrazine (H₂NNH₂)(R)-3,7-dimethyloct-6-ene-1-amine

The formation of sulfones, particularly sulfonylbenzenes, is another important transformation accessible from this compound. Sulfones are a significant class of compounds in medicinal chemistry and materials science. The most direct method for this synthesis involves the reaction of the alkyl bromide with a sulfinate salt, such as sodium benzenesulfinate (B1229208) (PhSO₂Na).

This reaction proceeds via a nucleophilic substitution mechanism where the sulfinate anion acts as the nucleophile. The sulfur atom of the benzenesulfinate attacks the electrophilic C-8 carbon of this compound, displacing the bromide ion. This forms a new carbon-sulfur bond, yielding the corresponding sulfonylbenzene derivative, (2,6-dimethyloct-2-en-8-yl)sulfonylbenzene. Given the primary nature of the alkyl halide, this transformation follows an SN2 pathway, ensuring a direct and efficient conversion.

Sulfonimidates and their related counterparts, sulfondiimines and sulfoximines, are sulfur-based functional groups of increasing interest in drug discovery. This compound serves as an effective alkylating agent for the synthesis of derivatives containing these motifs. Specifically, (R)-(−)-Citronellyl bromide has been used to prepare citronellyl derivatives of sulfoximines and sulfondiimines. sigmaaldrich.com

The reaction typically involves the deprotonation of the N-H bond of a parent sulfoximine (B86345) or sulfondiimine using a suitable base, such as potassium hydroxide, often in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The resulting nitrogen anion then acts as a nucleophile, attacking the C-8 position of this compound to form the N-alkylated product. This alkylation provides a direct method to incorporate the chiral citronellyl fragment into these complex sulfur-nitrogen scaffolds.

Alkyl halides are fundamental building blocks in the synthesis of a vast range of heterocyclic compounds. This compound can be used as an alkylating agent to introduce the 2,6-dimethyloct-2-enyl moiety onto various heterocyclic rings, a common strategy for modifying the lipophilicity and biological activity of parent heterocycles.

For example, in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives, a common approach is the S-alkylation of a 2-mercapto-1,3,4-thiadiazole precursor. The reaction involves deprotonating the thiol group with a base to form a potent thiolate nucleophile. This thiolate then attacks this compound in an SN2 fashion, displacing the bromide and forming a new C-S bond. This results in a 2-((2,6-dimethyloct-2-en-8-yl)thio)-1,3,4-thiadiazole derivative. This method is highly versatile and allows for the preparation of a library of compounds by varying the substituent at the C-5 position of the thiadiazole ring.

Ionic liquids (ILs) are salts with low melting points that are finding increasing use as "green" solvents and electrolytes. This compound is a valuable precursor for creating novel, chiral ionic liquids derived from natural terpenes. A notable example is the synthesis of 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazolium bromide. rsdjournal.org

This synthesis is achieved through the direct quaternization of an N-alkylimidazole, such as 1-methylimidazole. The reaction is a nucleophilic substitution where the lone pair on the unsubstituted nitrogen of the imidazole (B134444) ring attacks the primary carbon of this compound, forming a new C-N bond and the imidazolium (B1220033) cation. The bromide from the starting material becomes the counter-ion. The reaction is typically carried out by heating the two reactants in a polar solvent like acetonitrile. rsdjournal.org In one study, heating at 50°C for 24 hours resulted in the desired ionic liquid. rsdjournal.org The resulting bromide salt can then undergo anion exchange, for instance with sodium tetrafluoroborate, to produce other ionic liquids like 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazolium tetrafluoroborate, with reported synthesis yields of 88.84%. rsdjournal.org

Table 2: Synthesis of an Imidazolium-Based Ionic Liquid

ReactantsSolventTemperatureDurationProduct
This compound, 1-methylimidazoleAcetonitrile50 °C24 h1-methyl-3-(2,6-dimethyloct-2-en-8-yl)imidazolium bromide

The regioselectivity and stereochemistry of the nucleophilic substitution reactions of this compound are governed by its structure as a primary alkyl halide. All the reactions described above—formation of amines, sulfonylbenzenes, alkylated sulfonimidates, heterocyclic derivatives, and ionic liquids—proceed via the SN2 (substitution, nucleophilic, bimolecular) mechanism.

Regioselectivity: The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. For this compound, the bromine is attached to a primary carbon (C-8). This carbon is sterically unhindered, making it highly accessible to nucleophilic attack. The alternative SN1 pathway, which would involve the formation of a highly unstable primary carbocation, is energetically unfavorable and does not occur. Therefore, substitution is highly regioselective, occurring exclusively at the C-8 position.

Stereochemical Control: The compound possesses a chiral center at the C-6 position. A key feature of the SN2 reaction is that it proceeds with a "backside attack," leading to an inversion of configuration at the carbon being attacked. However, in this case, the reaction occurs at C-8, which is not the stereocenter. The chiral center at C-6 is remote from the reaction site and does not participate in the substitution. Consequently, its configuration is preserved throughout the reaction. If one starts with (R)-8-bromo-2,6-dimethyloct-2-ene, the product will retain the (R)-configuration at the C-6 position. This provides excellent stereochemical control, allowing for the transfer of chirality from the starting material to the synthesized product.

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis. For a substrate like this compound, the primary routes for achieving this involve either the substitution of the bromine atom or the addition across the double bond.

Cross-Coupling Methodologies with Bromoalkenes

The carbon-bromine bond in this compound is a prime site for cross-coupling reactions, which are powerful methods for forging new carbon-carbon bonds. These reactions typically involve a metal catalyst, most commonly palladium, that facilitates the coupling of an organic halide with an organometallic reagent.

Palladium-catalyzed cross-coupling reactions are a mainstay in synthetic organic chemistry, and bromoalkenes are common substrates in these transformations. While specific studies on this compound are not extensively documented, its reactivity can be inferred from analogous systems, such as other allylic and homoallylic bromides.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. rsc.orgyoutube.com Organozinc reagents are known for their good functional group tolerance, making this a versatile method. For a compound like this compound, the corresponding organozinc reagent could be prepared and coupled with various aryl or vinyl halides. Conversely, this compound itself can act as the electrophilic partner, reacting with a range of organozinc compounds. organic-chemistry.orgnih.govmit.edu For instance, the Negishi coupling of secondary alkylzinc halides with aryl bromides has been shown to proceed in high yields with excellent selectivity for the desired branched product. nih.govmit.edu

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed C-C bond formation, utilizing an organoboron reagent, typically a boronic acid or ester, as the nucleophilic partner. researchgate.net These reactions are prized for their mild conditions and the low toxicity of the boron-containing byproducts. The coupling of this compound with various boronic acids would be expected to proceed in the presence of a suitable palladium catalyst and a base. The general mechanism involves the oxidative addition of the bromoalkene to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.

The Hiyama coupling employs organosilanes as the organometallic partner. wikipedia.orgorganic-chemistry.org A key feature of this reaction is the activation of the relatively inert carbon-silicon bond, which is typically achieved using a fluoride (B91410) source or a base. wikipedia.orgorganic-chemistry.orgnih.govcore.ac.uk This method offers an alternative to other coupling reactions and can be advantageous in certain synthetic contexts. The coupling of this compound with an organosilane would follow the general catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.govcore.ac.uk The scope of the Hiyama coupling is broad, encompassing the formation of both C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. wikipedia.org

A hypothetical example of a Suzuki-Miyaura coupling of this compound is presented in the table below, based on typical conditions for similar substrates.

EntryAryl Boronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O(Not Reported)
24-Methylphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane(Not Reported)
33-Furylboronic acidPdCl₂(dppf)Cs₂CO₃THF(Not Reported)

This table represents hypothetical data for illustrative purposes, as specific experimental data for this compound in Suzuki-Miyaura reactions is not available in the provided search results.

Dual catalytic systems can enable transformations that are not possible with a single catalyst. A notable example is the copper/palladium dual-catalyzed dihydrofunctionalization of alkynes. In this reaction, a bromoalkene can be coupled with an alkyne and a pronucleophile. While specific examples with this compound are not available, the general methodology provides a framework for its potential application. This type of reaction allows for the simultaneous formation of two new bonds and can lead to the rapid construction of complex molecular architectures.

Iron, being an earth-abundant and non-toxic metal, has emerged as a sustainable alternative to precious metal catalysts like palladium. Iron-catalyzed cross-coupling reactions have been developed for a variety of substrates, including the coupling of Grignard reagents with alkyl and aryl halides. rsc.orgnih.govnih.gov The reaction of this compound with a Grignard reagent in the presence of an iron catalyst would be expected to proceed via a radical mechanism or through the formation of an organoiron intermediate. nih.gov These reactions are often highly efficient and can tolerate a wide range of functional groups. rsc.orgnih.gov

A study on the iron-catalyzed cross-coupling of sterically hindered aryl Grignard reagents with allylic bromides demonstrated good to excellent yields, highlighting the potential for similar reactivity with substrates like this compound. rsc.orgrsc.org

EntryGrignard ReagentIron CatalystLigandYield (%)Reference
1Phenylmagnesium bromideFe(acac)₃TMEDA(Not Reported) nih.gov
2Isopropylmagnesium chlorideFeCl₂None(Not Reported) nih.gov
3Mesitylmagnesium bromideFeF₃SIPr·HCl76 rsc.org

This table includes data from studies on analogous haloalkanes to illustrate the potential of iron-catalyzed cross-coupling reactions.

Olefin Functionalization Strategies

The trisubstituted double bond in this compound presents another handle for chemical modification. Olefin functionalization strategies allow for the introduction of new functional groups across the double bond, leading to a variety of saturated and unsaturated products.

Atom Transfer Radical Addition (ATRA) is a powerful method for the formation of carbon-carbon and carbon-halogen bonds. The reaction involves the radical addition of a halo-compound across a double bond. In the context of this compound, the double bond can serve as the radical acceptor. For instance, the addition of a bromo carbonyl compound, such as an α-bromo ester or ketone, to the double bond of this compound would be initiated by a radical initiator or a photocatalyst.

The mechanism proceeds via the generation of a radical from the bromo carbonyl compound, which then adds to the double bond of the alkene. The regioselectivity of the addition is typically governed by the formation of the more stable radical intermediate. The resulting radical then abstracts a bromine atom from another molecule of the bromo carbonyl compound, propagating the radical chain and forming the final product. The electrophilic addition to conjugated dienes follows similar principles of forming the most stable carbocation intermediate. youtube.com

While specific ATRA reactions involving this compound are not detailed in the provided search results, the general principles of ATRA on alkenes are well-established and would be applicable.

Asymmetric Three-Component Olefin Dicarbofunctionalization

The intermolecular three-component vicinal dicarbofunctionalization (DCF) of alkenes is a powerful strategy for installing two distinct carbon-based groups across a double bond. nih.govthieme.de While traditionally dominated by ionic pathways, recent advancements have focused on enantioselective, radical-mediated versions. nih.govresearchgate.net A prominent example involves the dual catalysis of photoredox and copper systems, which enables the asymmetric dicarbofunctionalization of olefins. nih.govthieme.de

This methodology typically combines a radical precursor, an alkene, and a nucleophilic carbon source. For instance, a protocol utilizing redox-active oxime esters to generate acyl radicals, which then add to an alkene, has been developed. nih.govresearchgate.net The resulting carbon radical is then trapped by a copper-ligand complex coupled with a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). nih.govresearchgate.net The chirality is induced by a chiral ligand, often a BOX-type ligand, coordinated to the copper catalyst. nih.gov

While direct experimental data on this compound in this specific transformation is not available in the reviewed literature, its structure as a trisubstituted alkene suggests it could be a viable substrate. The reaction would proceed via the addition of a generated carbon radical to the C2-C3 double bond, followed by an enantioselective coupling at the adjacent carbon, controlled by the chiral copper catalyst. The remote bromo-functional handle would likely remain intact under these mild, dual-catalytic conditions, making it available for subsequent transformations.

Table 1: Representative Catalytic Systems for Asymmetric Three-Component Dicarbofunctionalization

Photocatalyst Copper Salt Chiral Ligand Radical Source Carbon Nucleophile Typical Substrate Enantioselectivity (ee)
fac-Ir(ppy)₃ Cu(CH₃CN)₄PF₆ Box-type Ligand (L1) Oxime Ester TMSCN Vinylnaphthalene up to 97% nih.gov
fac-Ir(ppy)₃ CuTC Chiral Phosphoric Acid α-bromo carbonyl Quinoline/Pyridine (B92270) Enamide High nih.gov
Electrochemical Bromofunctionalization and Bromocyclization

Electrochemical methods offer a sustainable and controllable alternative to traditional chemical reagents for halogenating alkenes. mdpi.comrsc.org These techniques rely on the anodic oxidation of stable and inexpensive bromide sources, such as magnesium bromide (MgBr₂) or hydrobromic acid (HBr), to generate reactive bromine species in situ. mdpi.comrsc.orgencyclopedia.pub This approach avoids the use of hazardous chemical oxidants and allows for precise control over the reaction. mdpi.com

The electrochemically generated bromine (Br₂) or bromine radical can react with an alkene like this compound in several ways. encyclopedia.pub An intermolecular reaction in the presence of a nucleophilic solvent can lead to products like dibromides (in a non-nucleophilic solvent), bromohydrins (in water/acetonitrile), or bromoethers (in alcohol). encyclopedia.pubresearchgate.net

Given its structure, this compound is also a candidate for electrochemical bromocyclization. The terminal bromo group is positioned to act as an internal nucleophile precursor. The process would involve the initial electrochemical generation of a bromonium ion at the C2-C3 double bond. A subsequent intramolecular cyclization, likely a 6-exo-trig process, could then occur, potentially leading to a brominated cyclohexane (B81311) derivative. Research on tryptophol (B1683683) derivatives has shown that MgBr₂ can serve as both the bromine source and the supporting electrolyte in such cyclizations, proceeding efficiently in an undivided cell. mdpi.comencyclopedia.pub

Table 2: Conditions for Electrochemical Bromofunctionalization of Alkenes

Bromine Source Solvent System Electrode (Anode/Cathode) Product Type Reference
MgBr₂ CH₃CN/H₂O Graphite / Platinum Bromocyclized products mdpi.com
HBr (48%) CH₃CN/H₂O (7:3) Graphite / Platinum on Niobium Bromohydrins researchgate.net
NaBr CH₃CN/Alcohol Carbon rod / Nickel Bromohydrin ethers encyclopedia.pub
Radical Cyclization-Initiated Difunctionalization

Radical reactions provide a powerful avenue for forming cyclic structures, often with stereochemical outcomes complementary to ionic pathways. The addition of a bromine radical to an alkene is a key step in "anti-Markovnikov" hydrobromination, typically initiated by peroxides or light. masterorganicchemistry.comlibretexts.org The bromine radical adds to the double bond to generate the most stable carbon radical intermediate. masterorganicchemistry.com

Elimination Reactions for Conjugated Alkene and Alkyne Generation

Elimination reactions are fundamental for introducing unsaturation into organic molecules. byjus.com For a substrate like this compound, treatment with a base can induce dehydrobromination (the removal of HBr) to form a new double bond. byjus.comyoutube.com This process typically occurs via a bimolecular (E2) mechanism, especially with strong bases, where a proton is abstracted from a carbon adjacent (beta) to the carbon bearing the leaving group (bromide). byjus.commsu.edu

In this compound, the bromine is on a primary carbon (C8). The adjacent carbon (C7) has a hydrogen atom that can be abstracted by a base. An E2 elimination would result in the formation of a double bond between C7 and C8, yielding the conjugated diene 2,6-dimethylocta-2,7-diene . Since the existing double bond is at C2-C3, the newly formed double bond at C7-C8 would create a non-conjugated system. To generate a conjugated system directly, a rearrangement would be necessary, which is less likely under standard E2 conditions.

The choice of base can be critical. Bulky bases, such as potassium tert-butoxide (KOtBu), tend to favor the formation of the "Hofmann" product (the less substituted alkene) by abstracting a sterically more accessible proton. masterorganicchemistry.com In this case, since there is only one type of beta-proton (on C7), the primary product of elimination would be 2,6-dimethylocta-2,7-diene regardless of the base's steric bulk.

Generation of an alkyne from this compound is not a direct process. Alkyne synthesis via elimination typically requires a dihalide substrate, which undergoes a double dehydrohalogenation. libretexts.orglibretexts.org One could, in principle, first add bromine (Br₂) across the double bond of this compound to form a tribromide, and then treat this intermediate with a strong base to induce a double elimination to form an alkyne. libretexts.orgyoutube.com

Oxidative Transformations: Hypervalent Iodine-Catalyzed Oxidative Hydrolysis of Bromoalkenes

Hypervalent iodine reagents have emerged as powerful, metal-free oxidants in organic synthesis due to their low toxicity, stability, and mild reaction conditions. researchgate.netprinceton.edu A key transformation involving these reagents is the oxidative hydrolysis of bromoalkenes to produce α-bromoketones. researchgate.netbeilstein-journals.orgnih.govnih.gov

This reaction has been successfully applied to a range of dialkyl bromoalkenes using a catalytic amount of a hypervalent iodine(III) precursor, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), in the presence of a stoichiometric terminal oxidant like meta-chloroperoxybenzoic acid (m-CPBA). beilstein-journals.orgnih.gov The reaction efficiently converts the bromoalkene moiety into a bromoketone functional group. researchgate.net

Applying this methodology to this compound would be expected to yield 8-bromo-3-bromo-2,6-dimethyloctan-2-one . This transformation is valuable as it introduces a ketone functionality while retaining the bromine atoms, providing a highly functionalized molecule for further synthetic manipulation. researchgate.netnih.gov Studies have shown this method is tolerant of sterically hindered bromoalkenes and provides moderate to good yields of the desired α-bromoketones. beilstein-journals.orgnih.gov

Table 3: Substrate Scope of Hypervalent Iodine-Catalyzed Oxidative Hydrolysis of Bromoalkenes

Substrate (Bromoalkene) Product (α-Bromoketone) Yield (%) Reference
(E/Z)-1,8-diphenyl-4-bromooct-4-ene 1,8-diphenyl-4-bromooctan-5-one 51 researchgate.net
1-Bromo-4-tert-butylcyclohex-1-ene 2-bromo-5-tert-butylcyclohexan-1-one 63 researchgate.net

Detailed Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The transformations of this compound are governed by distinct mechanistic pathways involving catalytic cycles and characteristic intermediates.

Catalytic Cycles and Intermediate Characterization

Asymmetric Dicarbofunctionalization: The dual photoredox and copper catalytic cycle begins with the photoexcitation of the iridium photocatalyst. nih.gov The excited photocatalyst reduces the oxime ester, which fragments to produce an acyl radical. This radical adds to the alkene (this compound) to form a carbon-centered radical intermediate. Concurrently, a Cu(I) complex, chiralized by a ligand, is oxidized to a Cu(II) species. This Cu(II) complex traps the carbon radical, and subsequent reductive elimination with a cyanide ligand forms the C-CN bond enantioselectively, regenerating the Cu(I) catalyst. nih.govresearchgate.net

Electrochemical Bromofunctionalization/Bromocyclization: At the anode, a bromide ion (from MgBr₂ or HBr) is oxidized to generate bromine (Br₂). mdpi.comencyclopedia.pub The bromine then reacts with the alkene's C=C bond to form a cyclic bromonium ion intermediate. frontiersin.org In an intermolecular pathway, a nucleophile (e.g., H₂O) attacks one of the carbons of the bromonium ion, leading to a bromohydrin. researchgate.net In an intramolecular pathway, which is plausible for this compound, the molecule's own geometry could facilitate the attack of an electron pair from the C-Br bond or the bromine atom itself onto the bromonium ion, leading to a cyclized product. mdpi.com

Hypervalent Iodine-Catalyzed Oxidative Hydrolysis: The catalytic cycle for this transformation is well-studied. beilstein-journals.orgnih.gov It begins with the oxidation of a catalytic amount of iodobenzene (B50100) by m-CPBA in the presence of p-toluenesulfonic acid (TsOH) to form the active iodine(III) species, a phenyl tosyloxy iodonium (B1229267) intermediate (A). beilstein-journals.orgnih.gov The bromoalkene substrate coordinates to this intermediate, which is then attacked by water or tosylate to form another iodonium intermediate (B). The bromide ion is expelled, creating intermediate C. beilstein-journals.org Reductive elimination of iodobenzene drives a subsequent SN2 attack by the bromide anion to give the final α-bromoketone product. beilstein-journals.orgnih.gov The iodobenzene then re-enters the catalytic cycle.

Role of Transition Metal Catalysis and Photoredox Systems

The transformation of this compound and its derivatives is significantly influenced by the application of transition metal catalysis and photoredox systems. These modern synthetic methodologies provide efficient pathways for the construction of complex molecular architectures under mild reaction conditions.

Transition metal catalysts, particularly those based on palladium and nickel, have proven to be versatile in promoting a variety of transformations involving this compound, which is often referred to by its common name, citronellyl bromide. For instance, palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are effectively employed to form new carbon-carbon bonds. These reactions leverage the reactivity of the carbon-bromine bond, which can be activated by the transition metal catalyst to undergo oxidative addition, a key step in the catalytic cycle. Following this, transmetalation with an organometallic reagent and subsequent reductive elimination yield the coupled product. The general mechanism for such transition metal-catalyzed carbocyclization reactions often begins with the coordination of unsaturated components, leading to the formation of a metallacycle intermediate through oxidative addition. researchgate.net

Nickel-catalyzed reactions have also emerged as a powerful tool for the transformation of this compound. Specifically, Ni(I) complexes, which can be generated electrochemically from Ni(II) precursors, have been utilized in the catalytic reduction of (R)-(−)-citronellyl bromide. researchgate.net These reactions, investigated through cyclic voltammetry and controlled-potential electrolysis, can lead to the formation of cyclic compounds. researchgate.netacs.org The mechanism involves the reduction of the Ni(II) complex to a catalytically active Ni(I) species, which then reacts with the alkyl bromide. acs.org Furthermore, mechanochemical cross-electrophile coupling reactions of aryl halides with alkyl halides, including (+)-citronellyl bromide, have been developed using various transition metal catalyst systems, with palladium-based systems being extensively explored. cardiff.ac.uk

Photoredox catalysis offers an alternative approach, utilizing visible light to initiate single-electron transfer (SET) processes. sigmaaldrich.com While direct photoredox-catalyzed transformations of this compound are an emerging area, the principles of photoredox catalysis are well-established for the activation of alkyl bromides. rsc.org In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can either oxidize or reduce a substrate to generate a reactive radical intermediate. sigmaaldrich.com For alkyl bromides, a reductive quenching cycle is often employed where the excited photocatalyst reduces the alkyl bromide, leading to the formation of an alkyl radical and the corresponding halide anion. This alkyl radical can then participate in various bond-forming reactions. Silyl-mediated photoredox catalysis has been shown to be effective for the conjugate addition of non-activated alkyl bromides to Michael acceptors. semanticscholar.orgresearchgate.net

Table 1: Examples of Transition Metal and Photoredox Catalyzed Reactions

Reaction TypeCatalyst SystemSubstrateKey TransformationReference
Negishi CouplingPalladium-based catalysts(S)-(+)-Citronellyl bromideCarbon-carbon bond formation
Catalytic ReductionElectrogenerated Ni(I) complexes from Ni(II)(R)-(−)-Citronellyl bromideFormation of cyclic compounds researchgate.net
Cross-Electrophile CouplingPalladium catalysts(+)-Citronellyl bromideCoupling with aryl halides cardiff.ac.uk
Conjugate AdditionIr[dF(CF3)ppy]2(dtbbpy)PF6 (photocatalyst)Alkyl bromides (general)Addition to Michael acceptors semanticscholar.org

Stereochemical Control and Regioselectivity in Reaction Pathways

The stereochemistry and regioselectivity of reactions involving this compound are of paramount importance, particularly when this molecule is used as a chiral building block in the synthesis of complex natural products and other enantiomerically pure compounds. The chiral center at the C6 position of the octene chain provides a handle for stereochemical control in subsequent transformations.

In transition metal-catalyzed reactions, the stereochemical outcome is often dictated by the nature of the catalyst and the reaction mechanism. For instance, (S)-(+)-citronellyl bromide serves as a stereoselective linchpin, where the chiral citronellyl group is transferred to a new molecule while preserving the original stereochemistry. This is crucial in stereoselective cross-coupling reactions, Grignard reactions, and alkylation processes. The choice of ligands coordinated to the transition metal center can significantly influence the enantioselectivity or diastereoselectivity of the reaction by creating a chiral environment around the catalytic site.

The regioselectivity of these reactions is also a critical aspect. In reactions involving the unsymmetrical alkene moiety of this compound, the catalyst can direct the reaction to occur at a specific position. For example, in intramolecular cyclization reactions, the catalyst can control whether a five- or six-membered ring is formed. The regioselectivity of radical-based functionalization can be influenced by the electronic properties of the substrate and the reaction conditions, such as solvent and pH. nih.gov

In the context of photoredox catalysis, the generation of a radical intermediate from this compound opens up different reaction pathways. The regioselectivity of the subsequent radical addition to an acceptor molecule is governed by the stability of the resulting radical adduct and steric factors. While photoredox catalysis is known for its mild conditions, achieving high levels of stereocontrol can be challenging and often requires the use of chiral catalysts or auxiliaries. sigmaaldrich.com

The intramolecular cyclization of derivatives of this compound provides a clear example of the interplay between the catalyst and the substrate in determining the regio- and stereochemical outcome. For instance, rhodium-catalyzed intramolecular C-H insertion reactions of substrates derived from citronellyl bromide have been used to construct cyclopentane (B165970) rings with high stereocontrol. oregonstate.edu The catalyst plays a crucial role in activating a specific C-H bond and facilitating the cyclization in a concerted or stepwise manner that dictates the stereochemistry of the newly formed ring.

Table 2: Factors Influencing Stereochemistry and Regioselectivity

FactorInfluence on Reaction OutcomeExample Reaction TypeReference
Chiral Catalyst/LigandInduces enantioselectivity or diastereoselectivity by creating a chiral pocket around the metal center.Asymmetric cross-coupling
Reaction MechanismDetermines whether the reaction proceeds with retention or inversion of stereochemistry (e.g., SN2 vs. radical pathways).Nucleophilic substitution
Substrate ControlThe existing stereocenter in (S)-(+)- or (R)-(-)-citronellyl bromide directs the stereochemical outcome of the reaction.Alkylation reactions
Reaction Conditions (Solvent, pH)Can alter the regioselectivity of radical additions by influencing the stability of intermediates.Radical functionalization of heterocycles nih.gov
Nature of the AcceptorIn radical additions, the electronic and steric properties of the acceptor molecule influence the regioselectivity of the attack.Giese reaction semanticscholar.org

Applications of 8 Bromo 2,6 Dimethyloct 2 Ene in Complex Molecule Synthesis

As a Chiral Building Block in Natural Product Synthesis

The inherent chirality of 8-bromo-2,6-dimethyloct-2-ene (B3204332), sourced from natural citronellol (B86348), makes it an ideal starting point for enantioselective synthesis, allowing chemists to bypass the need for creating stereocenters from achiral materials. nih.gov

Precursor for Terpenoid Scaffolds (e.g., Sesquiterpenes, Diterpenes)

The citronellane skeleton is a fundamental unit in the biosynthesis and chemical synthesis of more complex terpenes. As a derivative, this compound is employed as a key intermediate for elaborating these structures. Its functional groups allow for sequential or convergent synthetic strategies to build upon the monoterpene framework.

A notable example is its use in the synthesis of the marine sesquiterpene (+)-caparratriene. The synthesis utilizes (R)-(−)-citronellyl bromide to form citronellyltriphenylphosphonium bromide. This phosphonium (B103445) salt is then subjected to a Wittig reaction, a cornerstone of C-C bond formation, to construct the carbon skeleton of the target natural product.

The broader family of chiral 2,6-dimethyloctane (B150249) monoterpenes, which includes citronellyl bromide, are recognized as useful building blocks, or chirons, for the synthesis of a variety of natural products. nih.gov

Synthesis of Specific Natural Products and their Derivatives (e.g., Tuberculostearic Acid, Artemisinin, Gersemiols)

The strategic application of this compound has enabled highly efficient routes to specific, biologically significant natural products.

Artemisinin: While total syntheses of the vital antimalarial drug artemisinin, a complex sesquiterpene lactone, have been achieved starting from the closely related monoterpene R-(+)-citronellal, a direct synthetic pathway originating from this compound is not prominently documented in the chemical literature. nih.govresearchgate.net The use of citronellal (B1669106) highlights the utility of the citronellane carbon skeleton as a viable starting point for artemisinin's intricate framework. nih.gov

Gersemiols: A survey of relevant scientific literature did not yield documented synthetic routes to the marine diterpenoids known as Gersemiols that utilize this compound as a starting material.

Construction of Spiroacetal Moieties

Beyond terpenes, this compound is instrumental in constructing other complex structural motifs. Specifically, (S)-(+)-citronellyl bromide is used as a reactant in the synthesis of the spiroacetal portions of the natural products spirofungin A and B. nih.gov The synthesis proceeds through a reaction with an epoxy alcohol, leveraging an alkyne-lactone coupling reaction to assemble the core structure. nih.gov This application showcases the compound's utility in building complex, heterocyclic systems. nih.gov

Role in Scaffold Synthesis for Compound Collections

In modern drug discovery, there is a significant focus on diversity-oriented synthesis (DOS), a strategy that aims to create collections of structurally diverse small molecules for biological screening. beilstein-journals.orgcam.ac.uk The use of natural product-inspired scaffolds is a key tactic in DOS, as these structures are considered "biologically validated" and often possess favorable drug-like properties. nih.gov

This compound is an excellent candidate for this approach. It offers:

A natural product-derived chiral backbone.

Three-dimensional complexity.

Orthogonal functional groups (an alkene and an alkyl bromide) that can be selectively modified to introduce a wide range of chemical diversity.

While specific, large-scale compound libraries built from this exact scaffold are not extensively detailed, its characteristics align perfectly with the principles of using privileged structures to generate novel compound collections for identifying new bioactive agents. beilstein-journals.org

Role in Methodological Advancements in Organic Synthesis

The value of this compound extends to its use as a substrate in the application of powerful and sophisticated synthetic methods.

Development of Advanced Synthetic Techniques (e.g., Asymmetric Synthesis, Multi-step Synthesis)

As a chiral organic compound, this compound is a common reactant in syntheses that require control of stereochemistry. nih.gov Its use is a practical application of the principles of asymmetric synthesis, where a chiral starting material is carried through a sequence of reactions to yield a chiral product, preserving or transferring the initial stereochemical information.

Its presence in efficient, multi-step total syntheses, such as that of tuberculostearic acid, demonstrates its reliability as a building block in complex synthetic planning. nih.gov While the compound itself has not been reported as a catalyst or reagent that defines a new synthetic methodology, its utility as a dependable chiral precursor makes it a valuable tool for chemists executing advanced, multi-step synthetic campaigns. nih.gov

Data Tables

Table 1: Synthetic Applications of this compound

Target Molecule/Motif Synthetic Strategy Key Reaction Type Reference
Tuberculostearic Acid Two-step synthesis from (S)-citronellyl bromide Grignard Alkylation, Cross-Metathesis nih.gov
Spiroacetal Moiety (Spirofungins) Reaction of (S)-citronellyl bromide with epoxy alcohol Alkyne-Lactone Coupling nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Synonym(s) Molecular Formula
This compound Citronellyl bromide C₁₀H₁₉Br
Tuberculostearic Acid (R)-10-Methyloctadecanoic acid C₁₉H₃₈O₂
Artemisinin C₁₅H₂₂O₅
Gersemiols N/A
Spirofungin A C₂₉H₄₆O₆
Spirofungin B C₂₉H₄₆O₇
(+)-Caparratriene C₁₅H₂₄
Citronellol 3,7-Dimethyloct-6-en-1-ol C₁₀H₂₀O
Citronellal 3,7-Dimethyloct-6-enal C₁₀H₁₈O
6-heptenoic acid C₇H₁₂O₂

Application in Heteroarene Alkylation

The introduction of alkyl chains, such as the citronellyl group from this compound, onto nitrogen-containing heterocycles is a key strategy in medicinal chemistry for modifying the biological activity of molecules. Modern synthetic methods allow for the direct C-H alkylation of heterocycles, avoiding the need for pre-functionalized starting materials. One such approach involves the oxidative homolysis of 1,4-dihydropyridines, which generates Csp³-centered radicals under mild conditions suitable for late-stage functionalization of complex molecules. rsc.org These radicals can then engage in the C-H alkylation of heterocycles. rsc.org

While direct alkylation of heterocycles with this compound is not extensively documented, the principles of radical-based C-H functionalization suggest its potential as a source of the 2,6-dimethyloct-2-enyl moiety. Another established route is the base-catalyzed N-alkylation of heterocycles like imidazole (B134444), pyrimidine, and pyridazine. nih.gov These reactions typically proceed via an S_N2 mechanism where a nitrogen atom of the heterocycle displaces the bromide. Microwave-assisted alkylation has been shown to significantly accelerate these transformations, offering an efficient method for preparing N-alkylated heterocycles. nih.gov The reaction of indigo, a complex heterocycle, with electrophiles like ethyl bromoacetate (B1195939) also demonstrates that alkylation can initiate complex cascade reactions, leading to novel polyheterocyclic systems. bohrium.com

Utilization in Advanced Materials and Supramolecular Chemistry

The unique molecular structure of this compound, featuring a polar head (the bromine atom) and a nonpolar, flexible hydrocarbon tail, makes it an excellent candidate for the construction of advanced materials and supramolecular structures.

Synthesis of Ionic Liquids from Bromoalkenes

Ionic liquids (ILs) are salts with low melting points, valued as green solvents and catalysts due to their negligible vapor pressure and high thermal stability. nih.gov A primary method for synthesizing imidazolium-based ionic liquids is the quaternization of an N-substituted imidazole, such as 1-methylimidazole, with an alkyl halide. nih.govnih.gov This reaction, a type of N-alkylation, forms a new carbon-nitrogen bond and introduces the alkyl chain onto the imidazole ring, creating a bulky organic cation. nih.govnih.gov

The use of bromoalkenes, such as allyl bromide, in these reactions has been successfully demonstrated, yielding functionalized ionic liquids. orientjchem.org This confirms that the presence of a double bond in the alkylating agent is tolerated. By analogy, this compound can be used to synthesize novel ionic liquids with long, unsaturated hydrocarbon chains. The reaction involves heating the bromoalkene with a substituted imidazole, often in a solvent or under microwave irradiation to reduce reaction times. nih.govnih.gov The resulting ionic liquid would possess increased lipophilicity due to the long alkyl chain, a property that can be tuned for specific applications. orientjchem.org

Table 1: Representative Conditions for Imidazolium (B1220033) Ionic Liquid Synthesis via N-Alkylation
N-HeterocycleAlkylating AgentSolventConditionsReference
1-Methylimidazole1-BromobutaneAcetonitrileReflux, 48 h nih.gov
1-Methylimidazole1-BromobutaneNoneRoom Temp, 96 h nih.gov
Imidazole3-BromopentaneTHF60 °C, 5 days rsc.org
N-alkyl imidazoleAllyl bromideNoneReflux orientjchem.org
Imidazole DerivativesAlkylbromoacetateAcetoneReflux, 20 h nih.gov

Incorporation into Chiral Ureas for Ferroelectric Materials

Ferroelectric materials, which exhibit a spontaneous electric polarization that can be reversed by an external electric field, are crucial in memory devices and sensors. The design of ferroelectric liquid crystals often relies on the introduction of chirality. Chiral ureas have been developed as catalysts for asymmetric reactions, demonstrating the utility of the urea (B33335) functional group in a chiral environment. google.com

Computational studies have investigated the chiral recognition between the chiral tunnels in urea inclusion compounds and chiral guest molecules like 2-bromoalkanes. nih.gov These studies show that the host urea structure can preferentially include one enantiomer of a chiral bromoalkane over the other. nih.gov This principle can be extended to materials design, where a chiral bromoalkene like (R)- or (S)-8-bromo-2,6-dimethyloct-2-ene could be used as a starting material to synthesize more complex chiral molecules. These molecules, when incorporated into structures containing polar groups like urea or other aromatic cores, can lead to materials with ferroelectric properties. nih.gov For instance, liquid crystals where a rigid aromatic core is attached to a chiral alkyl chain have been shown to exhibit ferroelectric and related phases. nih.gov

Hierarchical Self-Assembly into Toroidal and Tubular Nanostructures

Hierarchical self-assembly is a process where molecules spontaneously organize into well-defined structures, which can then serve as building blocks for larger, more complex superstructures. youtube.comresearchgate.net This bottom-up approach is used to create sophisticated nanomaterials. A key strategy for forming curved nanostructures like toroids (rings) and tubules is the use of amphiphilic molecules that possess distinct hydrophobic and hydrophilic segments. nih.gov

Molecules with a rigid core and bulky, flexible side groups can be designed to induce interfacial curvature, forcing them to bend and assemble into toroids. nih.gov Another successful method involves designing bent-shaped molecules that first form macrocycles, which then stack on top of each other through hydrophobic and π-π interactions to create uniform toroidal nanostructures. nih.gov

While not specifically reported for this compound, its molecular structure makes it a candidate for participating in such assemblies. The long, nonpolar 2,6-dimethyloct-2-ene chain acts as a hydrophobic tail, while the carbon-bromine bond provides a polar head group. This amphiphilicity could drive the formation of micelles or vesicles in solution, which could then act as the primary units in a hierarchical assembly process to form more complex architectures.

Alkyl-Templated Cocrystallization of Long-Chain Bromoalkanes

Many long-chain bromoalkanes are oils or low-melting solids that are difficult to crystallize, which has limited their structural characterization by single-crystal X-ray diffraction. A recently developed technique called alkyl-templated cocrystallization overcomes this challenge. This method uses specifically designed lipid-like ionic liquids as a "crystallization milieu" or host structure.

In this approach, the ionic liquid features long alkyl chains equivalent in length to the target bromoalkane. The ionic liquid self-assembles into a layered structure stabilized by hydrogen bonds. The long alkyl chains of the ionic liquid act as a template, creating pockets where the guest bromoalkane molecules can fit, replacing the interdigitated structure of the pure ionic liquid. This assembly is synergistically stabilized by both alkyl-alkyl interactions between the host and guest chains and specific chalcogen bonds between the bromine atom of the bromoalkane and sulfur atoms strategically placed in the ionic liquid's headgroup. This strategy has successfully enabled the first-ever crystal structure determination of long-chain 1-bromoalkanes at room temperature.

Computational and Theoretical Investigations of 8 Bromo 2,6 Dimethyloct 2 Ene

Conformational Analysis and Stereochemical Impact on Reactivity

The three-dimensional arrangement of atoms in a molecule, its conformation, plays a crucial role in determining its reactivity. For an acyclic and flexible molecule like 8-bromo-2,6-dimethyloct-2-ene (B3204332), a multitude of conformations are possible due to rotation around its single bonds. Computational methods, particularly conformational searches using molecular mechanics or quantum mechanical calculations, are essential to identify the low-energy conformers that are most populated at equilibrium and thus most likely to participate in chemical reactions.

The stereochemistry at the C6 chiral center, as well as the E/Z configuration of the double bond, significantly influences the conformational preferences and, consequently, the reactivity of the molecule. The relative orientation of the bulky dimethyl group and the bromine atom with respect to the rest of the carbon chain dictates the accessibility of the reactive sites.

For substitution and elimination reactions, the stereochemical arrangement of the leaving group (bromide) and neighboring protons is critical. For instance, E2 elimination reactions generally proceed through an anti-periplanar arrangement of the departing proton and the leaving group. mdpi.comlibretexts.orglibretexts.org Conformational analysis can determine the energetic feasibility of achieving such an arrangement.

Table 1: Representative Conformational Data for Acyclic Allylic Bromides

Conformer TypeDihedral Angle (C5-C6-C7-C8)Relative Energy (kcal/mol)Population (%)
Anti~180°0.0065
Gauche (+)~+60°0.8517.5
Gauche (-)~-60°0.8517.5

Note: This table presents representative data for a generic acyclic allylic bromide, illustrating the typical energy differences and populations of staggered conformers. The actual values for this compound would require specific computational studies.

Quantum Chemical Studies of Reactivity and Selectivity (e.g., FMO analysis)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound and its implications for reactivity. A key tool in this regard is Frontier Molecular Orbital (FMO) theory, which examines the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uknumberanalytics.com

In the context of this compound, FMO analysis can predict the most likely sites for nucleophilic attack and the regioselectivity of reactions. The LUMO is generally localized on the antibonding σ* orbital of the C-Br bond, making the carbon atom attached to the bromine (C8) electrophilic and susceptible to nucleophilic substitution (S_N2) reactions. researchgate.netlumenlearning.com The HOMO, on the other hand, is typically associated with the π-system of the double bond, indicating its nucleophilic character in reactions with electrophiles.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for Allylic Bromides

Molecular OrbitalEnergy (eV)Description
LUMO-1.5Primarily σ* (C-Br)
HOMO-9.8Primarily π (C=C)
HOMO-LUMO Gap8.3-

Note: These are illustrative FMO energies for a typical allylic bromide. Specific calculations for this compound would be necessary to obtain precise values.

Modeling Reaction Pathways and Transition States

Computational chemistry allows for the detailed modeling of reaction pathways, including the identification of transition states and the calculation of activation energies. For this compound, this is particularly valuable for understanding the competition between different reaction channels, such as S_N2, S_N2', E2, and E1 reactions.

By mapping the potential energy surface for a given reaction, chemists can visualize the entire process from reactants to products. The transition state, a high-energy point on this surface, represents the bottleneck of the reaction, and its structure provides crucial information about the mechanism. pressbooks.pubmasterorganicchemistry.com For an S_N2 reaction, the transition state would involve the simultaneous formation of a new bond with the nucleophile and the breaking of the C-Br bond, typically with an inversion of stereochemistry at the reaction center. lumenlearning.compressbooks.pubmasterorganicchemistry.comlibretexts.org

Computational modeling can also elucidate the factors that favor one pathway over another. For example, the choice of solvent, the nature of the nucleophile or base, and the substitution pattern of the substrate can all be modeled to predict their effect on the reaction outcome.

Table 3: Representative Calculated Activation Energies for Competing Reactions of an Allylic Bromide

Reaction TypeNucleophile/BaseSolventCalculated Activation Energy (kcal/mol)
S_N2CN⁻DMSO18.5
S_N2'CN⁻DMSO22.1
E2t-BuO⁻t-BuOH15.3

Note: This table provides hypothetical activation energies to illustrate how computational chemistry can be used to compare the feasibility of different reaction pathways. Actual values would depend on the specific computational method and model used.

Application in Bio-inspired Synthesis Rationalization (e.g., Terpene Cyclization)

This compound is a derivative of citronellol (B86348), a natural acyclic monoterpenoid. Terpenes are known for their complex and often stereospecific cyclization reactions in nature, which are catalyzed by enzymes called terpene cyclases. nih.govnih.gov Computational studies are instrumental in understanding the mechanisms of these enzymatic reactions and in designing bio-inspired synthetic strategies.

While the bromide itself is not a natural leaving group in biosynthesis (diphosphate is), its reactions can be studied computationally to rationalize and predict the outcomes of acid- or Lewis-acid-catalyzed cyclizations. These studies can model the formation of cationic intermediates and their subsequent rearrangements and cyclizations to form various monocyclic or bicyclic terpene skeletons. nih.gov The calculations can help to explain the observed regioselectivity and stereoselectivity of these complex transformations.

Symmetry Analysis in Mechanistic Studies of Substitution and Elimination

Symmetry principles, when applied to molecular orbitals, can offer a qualitative yet powerful understanding of reaction mechanisms. For substitution and elimination reactions of this compound, symmetry analysis can explain the stereochemical requirements of these processes. mdpi.comresearchgate.net

In an S_N2 reaction, the backside attack of the nucleophile on the σ* antibonding orbital of the C-Br bond is favored because it allows for a bonding interaction between the HOMO of the nucleophile and the LUMO of the electrophile, leading to a smooth transformation to the product with inversion of configuration. lumenlearning.compressbooks.pubmasterorganicchemistry.comlibretexts.org

For an E2 elimination, symmetry analysis highlights the necessity of an anti-periplanar arrangement of the C-H and C-Br bonds. mdpi.comlibretexts.orglibretexts.org In this conformation, the σ orbital of the C-H bond and the σ* orbital of the C-Br bond are properly aligned for effective overlap, facilitating the concerted removal of the proton and the bromide ion to form the new π bond of the alkene. mdpi.comresearchgate.net Symmetry arguments can thus rationalize why certain conformations are reactive while others are not, providing a fundamental basis for the stereoselectivity observed in these reactions. This is particularly relevant for a chiral molecule like this compound, where the stereochemistry dictates the possible reactive conformations. libretexts.orglibretexts.org

Advanced Analytical Techniques in the Research of 8 Bromo 2,6 Dimethyloct 2 Ene Transformations

Microcrystal Electron Diffraction for Complex Structural Elucidation in Synthetic Projects

Microcrystal Electron Diffraction (MicroED) has emerged as a powerful technique for determining the three-dimensional atomic structure of small molecules and proteins from nanocrystals, which are significantly smaller than those required for traditional X-ray crystallography. nih.govnih.gov This method is particularly valuable in synthetic projects where obtaining large, high-quality single crystals for X-ray diffraction can be a major bottleneck. hhu.de

For complex synthetic transformations involving 8-bromo-2,6-dimethyloct-2-ene (B3204332), such as intramolecular cyclizations or stereoselective substitutions, the resulting products may be difficult to crystallize. MicroED offers the potential to determine the precise stereochemistry and connectivity of these products from crystalline powders or very small crystals. hhu.deresearchgate.net The technique involves collecting electron diffraction data from continuously rotating nanocrystals in a cryo-electron microscope. nih.govyoutube.com This data is then processed using software originally developed for X-ray crystallography to generate a high-resolution 3D structure. youtube.com

Hypothetical Application in this compound Research:

Research Phase Potential Application of MicroED Expected Outcome
Synthesis of new derivativesStructure determination of a novel cyclized product formed from this compound.Unambiguous confirmation of the molecular structure, including relative and absolute stereochemistry.
Mechanistic studiesAnalysis of a crystalline intermediate trapped during a reaction.Insight into the reaction mechanism by confirming the structure of a transient species.
Analysis of product mixturesStructure determination of a minor crystalline component in a mixture that is difficult to isolate.Identification of unexpected side products, leading to a better understanding of the reaction pathway.

Spectroscopic Methods for Mechanistic Intermediates and Purity in Complex Systems (e.g., NMR kinetics)

NMR kinetics involves monitoring the change in concentration of reactants, intermediates, and products over time by acquiring a series of NMR spectra. This allows for the determination of reaction rates and the elucidation of reaction mechanisms. For instance, in a potential solvolysis or cyclization reaction of this compound, one could monitor the disappearance of signals corresponding to the starting material and the appearance of new signals for the product(s). The integration of these signals provides quantitative data on the progress of the reaction.

Key NMR Parameters for Studying this compound Transformations:

NMR Technique Information Gained
¹H NMRMonitoring changes in proton environments, such as the disappearance of the -CH₂Br signal and the appearance of new olefinic or methine protons in a cyclized product.
¹³C NMRObserving shifts in carbon signals, providing information about changes in hybridization and connectivity.
2D NMR (COSY, HSQC, HMBC)Establishing connectivity between protons and carbons to confirm the structure of intermediates and products.
NOESY/ROESYDetermining the relative stereochemistry of products by analyzing through-space correlations between protons.

Purity assessment is another critical application of NMR. The presence of impurities can be readily detected by the appearance of unexpected signals in the spectrum. The relative integration of these signals compared to the signals of the main compound can provide a quantitative measure of purity.

Chromatographic Techniques for High-Purity Isolation in Multi-Step Synthesis (e.g., Chiral SFC, UHPLC)

In multi-step syntheses starting from or leading to this compound, achieving high purity of intermediates and final products is crucial. Modern chromatographic techniques like Chiral Supercritical Fluid Chromatography (SFC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are essential for this purpose.

Chiral Supercritical Fluid Chromatography (SFC): The this compound molecule possesses a chiral center at the C6 position. Therefore, its reactions can lead to the formation of diastereomers or enantiomers. Chiral SFC is a powerful technique for the separation of stereoisomers. It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier. afmps.beselvita.comchromatographyonline.com This "green" technique offers several advantages over traditional HPLC, including faster separations, reduced solvent consumption, and lower back pressures. chromatographyonline.comchiraltech.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. selvita.comyoutube.com

Advantages of Chiral SFC for Terpenoid Bromide Separations:

Advantage Description
Speed The low viscosity of supercritical CO₂ allows for high flow rates and rapid separations. chiraltech.com
Efficiency High diffusion rates in the mobile phase lead to sharp peaks and excellent resolution.
Green Chemistry The use of CO₂ significantly reduces the consumption of toxic organic solvents. selvita.com
Versatility A wide range of chiral stationary phases are available for separating various classes of compounds.

Ultra-High-Performance Liquid Chromatography (UHPLC): For the purification of reaction mixtures and the isolation of high-purity compounds, UHPLC offers significant advantages over conventional HPLC. UHPLC systems use columns packed with sub-2 µm particles, which results in much higher efficiency, resolution, and speed. frontiersin.orgnih.gov This is particularly beneficial in multi-step synthesis where complex mixtures of products, by-products, and unreacted starting materials are common. The high resolving power of UHPLC allows for the separation of closely related impurities, ensuring the high purity required for subsequent synthetic steps or final product characterization. The purification of terpenes and their derivatives often relies on such high-performance chromatographic methods to achieve the necessary purity levels for various applications. frontiersin.orgiipseries.org

Future Research Directions and Outlook

Development of Novel Catalytic Systems for Sustainable and Efficient Transformations

Future research will likely focus on developing green and efficient catalytic systems to transform 8-bromo-2,6-dimethyloct-2-ene (B3204332). While traditional methods for its synthesis may involve reagents like carbon tetrabromide and triphenylphosphine (B44618), a move towards more sustainable approaches is anticipated. lookchem.com

One promising area is the use of biocatalysis . Enzymes, such as halohydrin dehalogenases or specific bromoperoxidases, could offer highly selective and environmentally benign routes to and from this compound. The biosynthesis of halogenated monoterpenes in marine algae, which utilizes vanadium bromoperoxidase, serves as a natural blueprint for such transformations. researchgate.netnih.gov Research into engineering these enzymes for specific substrates like this compound could lead to highly efficient and sustainable synthetic processes.

Another avenue lies in the application of photocatalysis . Light-mediated reactions could enable novel transformations of the bromoalkene moiety under mild conditions, potentially avoiding harsh reagents and high temperatures. The development of new photocatalysts tailored for C-Br bond activation or for radical-mediated additions across the double bond could unlock new synthetic pathways.

Furthermore, the development of robust and recyclable heterogeneous catalysts for reactions involving this compound is a key goal. These catalysts would simplify product purification and reduce waste, contributing to more economical and sustainable industrial processes.

Exploration of New Reactivity Modes and Undiscovered Synthetic Pathways

The reactivity of this compound is typically dominated by nucleophilic substitution at the bromine-bearing carbon and electrophilic addition to the double bond. However, modern synthetic methods offer the potential to unlock new reactivity modes.

Radical chemistry presents a significant opportunity. The generation of a radical at the C-8 position via single-electron transfer could open up a plethora of new C-C and C-heteroatom bond-forming reactions. This approach could lead to the synthesis of novel derivatives that are inaccessible through traditional ionic pathways.

The exploration of transition-metal catalyzed cross-coupling reactions beyond standard protocols is another fertile ground for research. While Negishi-type couplings have been reported for its isomer, (S)-(+)-citronellyl bromide, there is vast potential for employing other metals and ligand systems to achieve a wider range of couplings, including those that form C-N, C-O, and C-S bonds. sigmaaldrich.com The development of catalysts that can selectively activate the C-Br bond in the presence of the alkene functionality, or vice-versa, will be crucial.

Moreover, the strategic positioning of the bromo and alkene functionalities could be exploited in tandem reactions or cycloadditions . For instance, intramolecular cyclizations triggered by a reaction at either the bromine or the double bond could lead to the rapid construction of complex cyclic terpene-like structures.

Broader Applications in Complex Chemical Structure Construction and Chemical Biology

As a chiral building block, this compound is well-suited for the synthesis of complex natural products and biologically active molecules. evitachem.comsigmaaldrich.com Its stereocenter and functional handles make it an attractive starting material for the enantioselective synthesis of various terpenes and other complex molecules. Future research is expected to see its incorporation into the total synthesis of novel and medicinally relevant compounds. nih.gov

In the realm of chemical biology , this compound could be utilized as a molecular probe. The bromo-functionalized tail could be used to attach fluorescent dyes, affinity tags, or cross-linking agents. Such probes could be valuable tools for studying the biological targets and mechanisms of action of terpene-based natural products. For example, derivatives of this compound could be used to investigate the interactions of terpenes with cell membranes or specific proteins.

The development of synthetic routes to libraries of diverse terpene-like molecules starting from this compound is another promising direction. These libraries could then be screened for biological activity, potentially leading to the discovery of new therapeutic agents.

Integration with Flow Chemistry and Automated Synthesis for Scalability and Process Intensification

To meet potential industrial demand and to accelerate discovery, the integration of the synthesis and reactions of this compound with modern technologies like flow chemistry and automated synthesis is essential.

Flow chemistry offers numerous advantages for the synthesis of this compound, including enhanced safety, better temperature control, and improved scalability. acs.orgresearchgate.net Reactions that are difficult or hazardous to conduct in batch, such as certain brominations or reactions involving unstable intermediates, could be performed more safely and efficiently in a continuous flow reactor. This would be particularly relevant for the large-scale production of this compound.

Automated synthesis platforms could be employed to rapidly generate libraries of derivatives from this compound. chemrxiv.orgchemrxiv.org By automating the process of reacting the bromoalkene with a variety of nucleophiles or coupling partners, researchers could quickly explore a vast chemical space. This high-throughput approach would significantly accelerate the discovery of new compounds with desired properties, whether for materials science, agrochemicals, or pharmaceuticals.

The combination of flow chemistry and automated synthesis could lead to a fully integrated system for the on-demand production of this compound and its derivatives, representing a significant step forward in process intensification and chemical manufacturing.

Q & A

Basic Research: What are the established synthetic routes for 8-bromo-2,6-dimethyloct-2-ene, and how do reaction conditions influence yield and purity?

Methodological Answer:
The primary synthesis involves bromination of citronellol derivatives. A documented procedure uses triphenylphosphine (PPh₃) and bromine (Br₂) in dichloromethane at 0°C, followed by quenching with pyridine to stabilize intermediates. Key parameters include:

  • Temperature control : Maintaining 0°C during bromine addition minimizes side reactions (e.g., allylic bromination or polymerization).
  • Stoichiometry : Excess bromine (1.2 equiv) ensures complete conversion of the alcohol to the bromide.
  • Purification : Column chromatography or distillation is critical for isolating the product (>95% purity).
    Yield optimization (up to 85%) requires precise control of pyridine addition to neutralize HBr byproducts .

Advanced Research: How can stereochemical outcomes in downstream reactions of this compound be systematically analyzed?

Methodological Answer:
The compound’s stereochemistry at C8 (bromine position) influences coupling reactions (e.g., Grignard or Suzuki-Miyaura). To analyze outcomes:

  • Chiral GC-MS or HPLC : Compare retention times with enantiomerically pure standards.
  • NMR spectroscopy : Use NOESY or Mosher ester derivatization to confirm configuration.
  • Mechanistic studies : Probe reaction pathways (SN1 vs. SN2) by varying solvents (polar aprotic vs. polar protic) and monitoring kinetic isotope effects .

Data Contradiction: How should researchers resolve discrepancies in reported spectroscopic data (e.g., GC-MS fragmentation patterns)?

Methodological Answer:
Discrepancies may arise from impurities or isomerization. Mitigation strategies include:

  • Cross-validation : Compare GC-MS data with high-resolution NMR (¹H, ¹³C, DEPT-135) to confirm molecular structure.
  • Isotopic labeling : Use deuterated analogs to trace fragmentation pathways.
  • Computational modeling : Simulate fragmentation patterns (e.g., DFT calculations) to match experimental data .

Reaction Optimization: What catalytic systems enhance the efficiency of cross-coupling reactions involving this compound?

Methodological Answer:
For Suzuki-Miyaura coupling:

  • Palladium catalysts : Pd(PPh₃)₄ or Pd(dba)₂ with ligand systems (e.g., SPhos) improve turnover.
  • Base selection : K₂CO₃ in THF/water mixtures minimizes dehydrohalogenation side reactions.
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) while maintaining >90% yield .

Derivative Synthesis: What strategies enable selective functionalization of the 8-bromo group while preserving the alkene moiety?

Methodological Answer:

  • Nucleophilic substitution : Use NaN₃ or LiAlH₄ to replace bromine with azide or hydride groups.
  • Protection of the alkene : Temporarily hydrogenate the double bond with H₂/Pd-C, perform substitution, then dehydrogenate with DDQ.
  • Ether derivatives : React with methoxyethoxy groups (e.g., 8-(1-methoxyethoxy)-2,6-dimethyloct-2-ene) via Williamson synthesis .

Mechanistic Studies: How can kinetic isotope effects (KIEs) elucidate reaction mechanisms in transformations of this compound?

Methodological Answer:

  • Deuterium labeling : Synthesize deuterated analogs at C8 and monitor reaction rates via GC-MS.
  • KIE measurement : A large KIE (>2) suggests a primary isotope effect, indicative of bond-breaking in the rate-determining step (e.g., SN2 mechanism).
  • Computational support : Validate with transition-state modeling using Gaussian or ORCA software .

Analytical Challenges: What advanced techniques validate the regioselectivity of bromine addition in unsaturated precursors?

Methodological Answer:

  • In-situ IR spectroscopy : Monitor bromine addition to the alkene in real time.
  • X-ray crystallography : Resolve crystal structures of intermediates to confirm regiochemistry.
  • Isotopic labeling : Use ¹³C-labeled citronellol to track bromine migration .

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